(3-Amino-phenyl)-piperidin-1-yl-methanone
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Overview
Description
(3-Amino-phenyl)-piperidin-1-yl-methanone is an organic compound that features a piperidine ring attached to a phenyl group with an amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-phenyl)-piperidin-1-yl-methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction or by direct amination of the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods typically use optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-phenyl)-piperidin-1-yl-methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated, alkylated, or sulfonated derivatives.
Scientific Research Applications
(3-Amino-phenyl)-piperidin-1-yl-methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of (3-Amino-phenyl)-piperidin-1-yl-methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in pain and inflammation pathways, leading to its potential use as an analgesic or anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
(3-Amino-phenyl)-piperidin-1-yl-methanone:
(4-Amino-phenyl)-piperidin-1-yl-methanone: Similar structure but different substitution pattern, leading to different chemical and biological properties.
(3-Amino-phenyl)-morpholin-1-yl-methanone: Contains a morpholine ring instead of a piperidine ring, resulting in different reactivity and applications.
Properties
IUPAC Name |
(3-aminophenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-6-4-5-10(9-11)12(15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITMOJIGHBMWDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346047 |
Source
|
Record name | (3-Aminophenyl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77201-13-9 |
Source
|
Record name | (3-Aminophenyl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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